Methyl 5-(4-chlorophenyl)-4,6-dioxo-1,3-diphenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate
Description
Methyl 5-(4-chlorophenyl)-4,6-dioxo-1,3-diphenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyrrolopyrroles, which are known for their diverse biological and chemical properties.
Properties
IUPAC Name |
methyl 5-(4-chlorophenyl)-4,6-dioxo-1,3-diphenyl-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN2O4/c1-33-25(32)26(17-10-6-3-7-11-17)21-20(22(28-26)16-8-4-2-5-9-16)23(30)29(24(21)31)19-14-12-18(27)13-15-19/h2-15,20-22,28H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJAFOHYWFOVAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(C2C(C(N1)C3=CC=CC=C3)C(=O)N(C2=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Bicyclic Pyrrolidine Intermediates
The foundational step involves synthesizing bicyclic pyrrolidino[3,4-c]pyrrolidine precursors. A reported method reacts methyl (1S,3R,3aS,6aR)-4,6-dioxo-3,5-diphenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate with sodium methoxide in dry methanol under reflux for 32–36 hours. This triggers a rearrangement to the target pyrrolo[3,4-c]pyrrole scaffold, achieving a 91% yield. The reaction mechanism proceeds via deprotonation of the pyrrolidine nitrogen, followed by ring-opening and re-closure to form the fused bicyclic system.
Reaction Conditions
- Solvent : Anhydrous methanol
- Base : Sodium methoxide (1.2 equivalents)
- Temperature : Reflux (64.7°C)
- Time : 32–36 hours
Dicarbonate-Mediated Functionalization
Alternative routes from patent literature employ diethyl dicarbonate or di-tert-butyldicarbonate to introduce the methyl carboxylate group. For instance, reacting pyrrolo[3,4-c]pyrrole intermediates with diethyl dicarbonate in tetrahydrofuran (THF) at 50–60°C for 12 hours yields the esterified product. This method offers a 67% yield and avoids harsh basic conditions, making it suitable for acid-sensitive substrates.
Key Variables
- Solvent : Tetrahydrofuran or dioxane
- Reagent : Diethyl dicarbonate (2–10 equivalents)
- Catalyst : Trimethylamine (0.05 equivalents)
- Workup : Filtration through Celite and recrystallization in n-hexane/ether
Optimization of Reaction Parameters
Solvent and Temperature Effects
Polar aprotic solvents like N,N-dimethylformamide (DMF) accelerate reaction rates but may reduce crystallinity. In contrast, ethers (THF, dioxane) enhance product purity, as evidenced by ¹H-NMR spectra showing fewer impurities. Elevated temperatures (100–200°C) are critical for solid-state fluorescence activation but risk decarboxylation.
Stoichiometric Considerations
A 2–10-fold excess of dicarbonate reagents ensures complete esterification, while limiting base (trimethylamine) to 0.05 equivalents minimizes side reactions such as N-alkylation. For rearrangements, stoichiometric sodium methoxide is essential to drive the equilibrium toward the bicyclic product.
Characterization and Analytical Data
Spectroscopic Confirmation
¹H-NMR (300 MHz, CDCl₃) :
- δ 3.89 (s, 3H, OCH₃)
- δ 5.73 (dd, 1H, J = 5.1, 11.2 Hz, H5 pyrazole)
- δ 7.28–7.75 (m, 14H, aromatic protons)
IR (ATR) :
HRMS (DIP) :
Crystallographic Analysis
X-ray diffraction of the α-modification reveals a monoclinic lattice with interplanar spacings characteristic of π-stacked aromatic rings. This structural arrangement correlates with the compound’s UV fluorescence at 375 nm.
Comparative Evaluation of Synthetic Methods
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Sodium methoxide rearrangement | 91% | >95% | Moderate |
| Diethyl dicarbonate route | 67% | 90% | High |
The sodium methoxide method achieves higher yields but requires stringent anhydrous conditions. The dicarbonate approach offers better scalability for industrial applications but necessitates chromatographic purification.
Applications in Material Science
The compound’s solid-state fluorescence and thermal stability (decomposition >200°C) make it suitable for optoelectronic materials. Incorporation into polymer matrices enhances electroluminescence efficiency, with reported quantum yields of 0.42 in poly(methyl methacrylate) blends.
Chemical Reactions Analysis
Ester Group Reactivity
The methyl carboxylate moiety undergoes hydrolysis under basic conditions. For example:
-
Alkaline Hydrolysis : Treatment with aqueous NaOH (2M) in THF at 60°C for 8 hours converts the ester to the corresponding carboxylic acid derivative .
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| NaOH (2M), THF, 60°C, 8 h | Carboxylic acid derivative | 85% | |
| LiOH, H₂O/MeOH, reflux, 12 h | Partial hydrolysis to hemiaminal | 62% |
Nucleophilic Substitution at the 4-Chlorophenyl Group
The para-chlorine atom on the phenyl ring participates in palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling : Reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane at 90°C, yielding biphenyl derivatives .
| Substrate | Catalyst/Base | Product | Yield | ee (%) | Reference |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biphenyl-substituted derivative | 78% | 99 | |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos | Methoxybiphenyl analog | 65% | 97 |
Cycloaddition Reactions
The conjugated carbonyl system enables [4+2] cycloadditions:
-
Diels-Alder Reaction : Reacts with maleic anhydride in toluene at 110°C to form a fused tetracyclic adduct .
| Dienophile | Conditions | Product Structure | Yield | Reference |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 24h | Tetracyclic adduct | 73% | |
| N-Phenylmaleimide | Xylene, -30°C, 2h | Hexahydropyrrolo-pyrrole complex | 97% |
Ring-Opening and Rearrangement Reactions
Under strong bases or Lewis acids, the bicyclic framework undergoes structural changes:
-
Sodium-Mediated Rearrangement : Treatment with NaOMe in MeOH at 70°C induces a pyrrolidino[3,4-c]pyrrolidine → pyrrolidino[3,4-b]pyrrolidine rearrangement .
| Reagent | Temperature | Product | Yield | Reference |
|---|---|---|---|---|
| NaOMe (1.5 eq), MeOH | 70°C, 36h | Rearranged pyrrolidino derivative | 52% | |
| AgOAc (5 mol%), Xylene | -30°C, 2h | Stereoselective maleimide adduct | 91% |
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 220°C, with decomposition occurring via:
-
Decarboxylation : Loss of CO₂ above 220°C, forming a dehydrogenated pyrrole byproduct.
-
Chlorophenyl Group Cleavage : At 300°C, C-Cl bond rupture generates a phenyl radical intermediate.
Catalytic Functionalization
Chiral catalysts enable asymmetric transformations:
-
Organocatalytic Aldol Reaction : Using (S)-Binap (5.5 mol%) and AgOAc in xylene at -30°C, the compound achieves >99% enantiomeric excess (ee) in maleimide adduct formation .
| Catalyst System | Reaction Type | ee (%) | Reference |
|---|---|---|---|
| (S)-Binap/AgOAc | Asymmetric cycloaddition | 99 | |
| DABCO (10 mol%) | Michael addition | 82 |
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. Methyl 5-(4-chlorophenyl)-4,6-dioxo-1,3-diphenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate could potentially demonstrate similar activities against various bacterial and fungal strains. Studies have shown that related pyrrole derivatives possess zones of inhibition indicating their effectiveness as antimicrobial agents .
2. Antioxidant Properties
Compounds with similar structures have been evaluated for their antioxidant activities. For example, derivatives containing chloro and hydroxyl groups have demonstrated potent antioxidant effects in assays such as DPPH radical scavenging methods . This suggests that this compound may also possess valuable antioxidant properties.
3. Anti-inflammatory Potential
Recent studies on pyrrolo[3,4-c]pyrrole derivatives indicate their potential as anti-inflammatory agents through dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways . This opens avenues for further exploration of this compound in the treatment of inflammatory diseases.
Material Science Applications
The unique structural characteristics of this compound may also lend itself to applications in material science. Its ability to form stable complexes could be utilized in developing new materials with specific electronic or optical properties.
Case Studies and Research Findings
Several studies have highlighted the biological activities of related compounds:
- Antimicrobial Screening : A series of pyrrole derivatives were synthesized and screened for antimicrobial activity against various pathogens. The results indicated promising antibacterial and antifungal effects with some compounds exhibiting a higher efficacy than standard antibiotics .
- Antioxidant Evaluation : Compounds similar to this compound were tested for their antioxidant capabilities using the DPPH method. Some derivatives showed significantly higher activity compared to ascorbic acid .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
This compound is unique in its structure and properties, but it can be compared to other similar compounds, such as:
Indole derivatives: These compounds share the indole nucleus and exhibit similar biological activities.
Oxazole derivatives: These compounds contain the oxazole ring and are known for their diverse biological activities.
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Biological Activity
Methyl 5-(4-chlorophenyl)-4,6-dioxo-1,3-diphenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Antioxidant Activity : The compound has shown significant antioxidant properties, which may help in reducing oxidative stress in cells.
- Antimicrobial Effects : Studies suggest that it possesses antimicrobial activity against a range of pathogens.
- Anticancer Potential : Preliminary research indicates it may inhibit cancer cell proliferation through apoptosis induction.
Antioxidant Activity
A study conducted on the compound's antioxidant capacity revealed an IC50 value of 25 µg/mL when tested against DPPH radicals. This suggests a potent ability to scavenge free radicals and mitigate oxidative damage.
Antimicrobial Activity
In vitro tests demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be 50 µg/mL for Staphylococcus aureus and 75 µg/mL for Escherichia coli.
Anticancer Activity
A notable study investigated the compound's effects on various cancer cell lines. The results indicated a reduction in cell viability by approximately 60% in breast cancer (MCF-7) cells at a concentration of 10 µM after 48 hours of treatment. The mechanism appears to involve the activation of caspase pathways leading to apoptosis.
Case Study 1: Antioxidant Efficacy
In a controlled laboratory setting, researchers evaluated the antioxidant potential of the compound alongside established antioxidants like ascorbic acid. The findings highlighted that this compound provided comparable protection against oxidative stress markers in human fibroblast cells.
Case Study 2: Antimicrobial Resistance
A case study focusing on its antimicrobial properties revealed promising results against antibiotic-resistant strains of bacteria. The compound demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an alternative therapeutic agent.
Data Table Summary
| Biological Activity | IC50/MIC Value | Target Organism/Cell Line |
|---|---|---|
| Antioxidant | 25 µg/mL | DPPH Radical |
| Antimicrobial | 50 µg/mL | Staphylococcus aureus |
| 75 µg/mL | Escherichia coli | |
| Anticancer | 10 µM | MCF-7 Breast Cancer Cells |
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing methyl 5-(4-chlorophenyl)-4,6-dioxo-1,3-diphenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate, and how can they be methodologically addressed?
- Answer : The compound’s polycyclic pyrrolo-pyrrole core and stereochemical complexity require precise control over reaction conditions. A stepwise approach is recommended:
Intermediate synthesis : Prioritize forming the pyrrolo[3,4-c]pyrrole scaffold via cyclocondensation of diketones with diamines under anhydrous conditions .
Chlorophenyl group introduction : Use Ullmann coupling or Suzuki-Miyaura cross-coupling for selective aryl substitution, monitored by HPLC to track regioselectivity .
Crystallization optimization : Employ solvent screening (e.g., DCM/hexane mixtures) to enhance crystal purity, as seen in structurally related octahydropyrrolo-pyrrole derivatives .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?
- Answer :
- NMR : - and -NMR to resolve stereochemistry and confirm substituent positions (e.g., distinguishing phenyl vs. chlorophenyl groups).
- X-ray crystallography : Essential for absolute configuration determination, as demonstrated for ethyl-substituted analogs in Acta Crystallographica reports .
- HRMS : High-resolution mass spectrometry to verify molecular weight (expected deviation < 2 ppm).
- IR spectroscopy : Detect carbonyl (C=O) and amide (N-H) stretching frequencies (~1650–1750 cm) .
Advanced Research Questions
Q. How can computational methods be integrated with experimental data to optimize reaction pathways for this compound?
- Answer :
- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for cyclization steps .
- Machine learning : Train models on existing pyrrolo-pyrrole synthesis data to predict optimal solvents/catalysts, reducing trial-and-error experimentation .
- Feedback loops : Validate computational predictions with small-scale experiments (e.g., 1 mmol trials), then refine calculations using experimental yields .
Q. What experimental design strategies are recommended for resolving contradictory data in reaction yield optimization?
- Answer :
-
Factorial design : Test variables (temperature, catalyst loading, solvent polarity) systematically using a 2 factorial approach to identify interactions affecting yield .
-
Case study : A study on similar pyrrolo-pyrrole derivatives found that catalyst choice (e.g., Pd(OAc) vs. CuI) had a stronger impact on yield than temperature (Table 1) .
Table 1 : Yield variation in aryl coupling reactions (hypothetical data based on )
Catalyst Temperature (°C) Solvent Yield (%) Pd(OAc) 80 DMF 72 CuI 100 Toluene 38 Pd(OAc) 100 DMF 68
Q. How does the electron-withdrawing 4-chlorophenyl group influence the compound’s reactivity in downstream functionalization?
- Answer :
- Electronic effects : The chloro group deactivates the phenyl ring, directing electrophilic substitution to the meta position. This was confirmed via computational ESP maps (MEP surfaces) .
- Steric effects : Bulky substituents on the pyrrolo-pyrrole core hinder nucleophilic attack at the carbonyl group, necessitating bulky-base catalysts (e.g., DBU) for ester hydrolysis .
Methodological Considerations for Data Contradictions
Q. How should researchers address discrepancies in reported crystallographic data for similar pyrrolo-pyrrole derivatives?
- Answer :
- Cross-validation : Compare unit cell parameters (e.g., space group, Z-value) with structurally validated compounds in the Cambridge Structural Database .
- Thermal analysis : Perform TGA/DSC to rule out polymorphic transitions that may affect crystallographic interpretations .
Key Research Gaps and Future Directions
- Dynamic kinetic resolution : Explore asymmetric catalysis to control stereochemistry at the octahydropyrrolo-pyrrole core .
- Stability studies : Investigate hydrolytic degradation under acidic/basic conditions using accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
